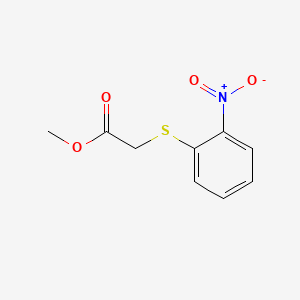

Methyl 2-(2-nitrophenylthio)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

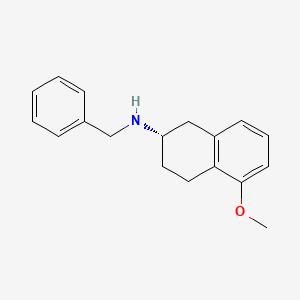

“Methyl 2-(2-nitrophenylthio)acetate” is a chemical compound . It is also referred to as "methyl (2-nitrophenyl)acetate" . The CAS number for this compound is 30095-98-8 . The physical form of this compound can be either solid or liquid .

Molecular Structure Analysis

The molecular formula of “Methyl 2-(2-nitrophenylthio)acetate” is C9H9NO4S. The molecular weight of this compound is 227.23.Physical And Chemical Properties Analysis

“Methyl 2-(2-nitrophenylthio)acetate” is a solid or liquid compound . It is stored in a refrigerator .Wissenschaftliche Forschungsanwendungen

Methanogenic Pathways and Carbon Isotopic Signatures

Methyl 2-(2-nitrophenylthio)acetate is relevant in the study of methanogenic pathways, particularly concerning the stable carbon isotopic signatures of CH4 production from acetate (methyl group) and H2/CO2 as precursors. The stable carbon isotopic signatures of CO2, CH4, and acetate methyl at the CH4 production site are crucial in quantifying the relative contributions of these methanogenic pathways to total CH4 production. However, the isotopic fractionation factors vary significantly across different sites and conditions, necessitating further research for explicit determination under various environmental conditions. This understanding aids in assessing the impact of methanogenic pathways on greenhouse gas emissions and climate change (Conrad, 2005).

Bioremediation of Methyl Parathion

The compound is also relevant in the context of bioremediation, particularly concerning methyl parathion (MP), an organophosphate pesticide with a structure similar to Methyl 2-(2-nitrophenylthio)acetate. MP’s extensive use leads to bioaccumulation and significant health hazards. Bioremediation, particularly through the degradation of methyl parathion by soil bacteria, is a critical area of research. This process involves culturing potential soil bacteria and immobilizing them for effective degradation, offering insights into mitigating the environmental and health impacts of pesticide use (Bara et al., 2017).

Atmospheric Chemistry and Nitrophenols

Methyl 2-(2-nitrophenylthio)acetate is indirectly pertinent to the atmospheric chemistry involving nitrophenols. The compound’s structural similarity to nitrophenols makes the research relevant, as it addresses the atmospheric occurrence, sources, and transformation processes of nitrophenols. These processes include direct emissions from combustion, hydrolysis of pesticides like parathion, and secondary formation in the atmosphere. Understanding the atmospheric chemistry of nitrophenols helps in assessing their environmental impact and the potential of similar compounds in atmospheric reactions (Harrison et al., 2005).

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 2-(2-nitrophenyl)sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4S/c1-14-9(11)6-15-8-5-3-2-4-7(8)10(12)13/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGUFCSUJOOUIOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=CC=CC=C1[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60879774 |

Source

|

| Record name | 2-Nitrophenylthio-acetic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50693-98-6 |

Source

|

| Record name | Methyl 2-(2-nitrophenylthio)acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050693986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitrophenylthio-acetic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(Hydroxymethyl)piperidin-1-yl]quinoline-4-carbonitrile](/img/structure/B2776547.png)

![3-(3-methylbutyl)-4-oxo-2-[(2-oxo-2-phenylethyl)thio]-N-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2776549.png)

![2-((2-(3,5-dimethylphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2776551.png)

![N-(4-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2776555.png)

![(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B2776556.png)

![{2-Amino-1-[4-(methylethyl)phenyl]ethyl}diethylamine](/img/structure/B2776564.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[(2-pyrazol-1-yl-1,3-thiazol-5-yl)methyl]but-2-enamide](/img/structure/B2776567.png)

![3-bromo-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2776570.png)